molecular formula C20H30BNO6 B8800830 (S)-2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

(S)-2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Cat. No.: B8800830
M. Wt: 391.3 g/mol
InChI Key: QEDPTINTWPOCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a compound that combines the structural features of a boronic acid derivative and an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pathways involved often include the formation of boronate esters, which can modulate the activity of target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-aniline
  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine
  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-piperidine

Uniqueness

(S)-2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is unique due to its combination of an amino acid backbone with a boronic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds with biomolecules also distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H30BNO6

Molecular Weight

391.3 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C20H30BNO6/c1-18(2,3)26-17(25)22-15(16(23)24)12-13-8-10-14(11-9-13)21-27-19(4,5)20(6,7)28-21/h8-11,15H,12H2,1-7H3,(H,22,25)(H,23,24)

InChI Key

QEDPTINTWPOCHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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